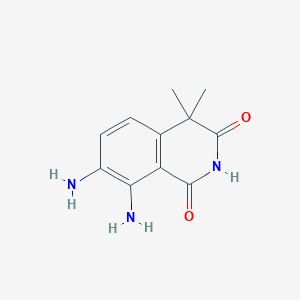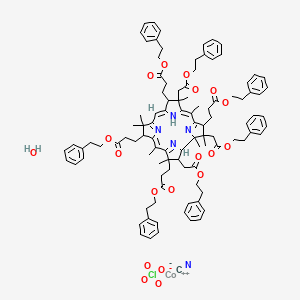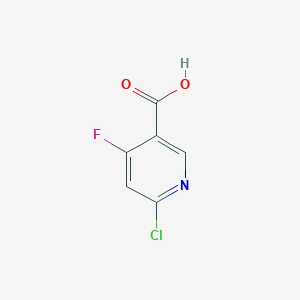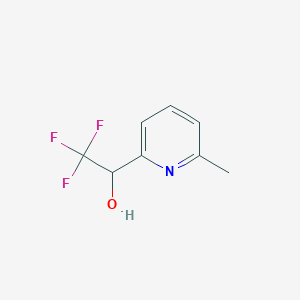![molecular formula C34H48O23 B12286834 7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl β-D-cellotetroside is a biochemical reagent widely used in scientific research. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is particularly useful in enzymatic assays due to its ability to release a fluorescent product upon enzymatic cleavage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl β-D-cellotetroside typically involves the glycosylation of 4-methylumbelliferone with a cellotetraose derivative. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond . The process involves the use of protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl β-D-cellotetroside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then crystallized and dried for commercial distribution .
化学反応の分析
Types of Reactions
4-Methylumbelliferyl β-D-cellotetroside undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by cellulases releases 4-methylumbelliferone, which is fluorescent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Enzymatic Hydrolysis: Commonly performed using cellulases at neutral pH and moderate temperatures (25-37°C).
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired outcome.
Major Products Formed
The primary product of enzymatic hydrolysis is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .
科学的研究の応用
4-Methylumbelliferyl β-D-cellotetroside is used extensively in various fields of scientific research:
作用機序
The mechanism of action of 4-Methylumbelliferyl β-D-cellotetroside involves its enzymatic cleavage by cellulases. The enzyme binds to the substrate and hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone. This product is highly fluorescent and can be easily detected using spectroscopic methods .
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl β-D-cellobioside: Similar in structure but contains a shorter carbohydrate chain.
4-Methylumbelliferyl β-D-cellotrioside: Contains one less glucose unit compared to 4-Methylumbelliferyl β-D-cellotetroside.
Uniqueness
4-Methylumbelliferyl β-D-cellotetroside is unique due to its longer carbohydrate chain, which makes it a more suitable substrate for studying the activity of cellulases that act on longer polysaccharides .
特性
分子式 |
C34H48O23 |
|---|---|
分子量 |
824.7 g/mol |
IUPAC名 |
7-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3 |
InChIキー |
VLSZKXHJJYJMLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)



![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)





![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
